Cas no 176967-01-4 (rac-(2R)-2-amino-2-(4S)-2,2-dimethyl-1,3-dioxolan-4-ylethan-1-ol)

rac-(2R)-2-amino-2-(4S)-2,2-dimethyl-1,3-dioxolan-4-ylethan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- EN300-27146586
- SCHEMBL1222856
- 176967-01-4
- rac-(2r)-2-amino-2-[(4s)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-ol
- 1,3-Dioxolane-4-ethanol, β-amino-2,2-dimethyl-, (βR,4S)-
- (2R)-2-amino-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol
- rac-(2R)-2-amino-2-(4S)-2,2-dimethyl-1,3-dioxolan-4-ylethan-1-ol
-
- Inchi: 1S/C7H15NO3/c1-7(2)10-4-6(11-7)5(8)3-9/h5-6,9H,3-4,8H2,1-2H3/t5-,6-/m1/s1
- InChI Key: AKKAROJKCIFVAO-PHDIDXHHSA-N
- SMILES: O1C(C)(C)OC[C@@H]1[C@@H](CO)N
Computed Properties
- Exact Mass: 161.10519334g/mol
- Monoisotopic Mass: 161.10519334g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 64.7Ų
- XLogP3: -1.1
Experimental Properties
- Density: 1.104±0.06 g/cm3(Predicted)
- Boiling Point: 279.3±20.0 °C(Predicted)
- pka: 12.45±0.10(Predicted)
rac-(2R)-2-amino-2-(4S)-2,2-dimethyl-1,3-dioxolan-4-ylethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27146586-10g |
rac-(2R)-2-amino-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-ol |
176967-01-4 | 95% | 10g |
$3929.0 | 2023-09-11 | |
Enamine | EN300-27146586-0.25g |
rac-(2R)-2-amino-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-ol |
176967-01-4 | 95% | 0.25g |
$452.0 | 2023-09-11 | |
Enamine | EN300-27146586-0.1g |
rac-(2R)-2-amino-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-ol |
176967-01-4 | 95% | 0.1g |
$317.0 | 2023-09-11 | |
Enamine | EN300-27146586-0.5g |
rac-(2R)-2-amino-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-ol |
176967-01-4 | 95% | 0.5g |
$713.0 | 2023-09-11 | |
Enamine | EN300-27146586-0.05g |
rac-(2R)-2-amino-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-ol |
176967-01-4 | 95% | 0.05g |
$212.0 | 2023-09-11 | |
Enamine | EN300-27146586-1g |
rac-(2R)-2-amino-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-ol |
176967-01-4 | 95% | 1g |
$914.0 | 2023-09-11 | |
Aaron | AR028DW6-500mg |
rac-(2R)-2-amino-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-ol |
176967-01-4 | 95% | 500mg |
$1006.00 | 2023-12-15 | |
Aaron | AR028DW6-2.5g |
rac-(2R)-2-amino-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-ol |
176967-01-4 | 95% | 2.5g |
$2488.00 | 2023-12-15 | |
Aaron | AR028DW6-1g |
rac-(2R)-2-amino-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-ol |
176967-01-4 | 95% | 1g |
$1282.00 | 2023-12-15 | |
1PlusChem | 1P028DNU-250mg |
rac-(2R)-2-amino-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-ol |
176967-01-4 | 95% | 250mg |
$621.00 | 2024-06-19 |
rac-(2R)-2-amino-2-(4S)-2,2-dimethyl-1,3-dioxolan-4-ylethan-1-ol Related Literature
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Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
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Xinhua Dai,Zhimin Liu,Buxing Han,Zhenyu Sun,Yong Wang,Jian Xu,Xinglin Guo,Ning Zhao,Jing Chen Chem. Commun., 2004, 2190-2191
Additional information on rac-(2R)-2-amino-2-(4S)-2,2-dimethyl-1,3-dioxolan-4-ylethan-1-ol
Comprehensive Overview of rac-(2R)-2-amino-2-(4S)-2,2-dimethyl-1,3-dioxolan-4-ylethan-1-ol (CAS No. 176967-01-4)
The compound rac-(2R)-2-amino-2-(4S)-2,2-dimethyl-1,3-dioxolan-4-ylethan-1-ol (CAS No. 176967-01-4) is a chiral amino alcohol derivative with significant potential in pharmaceutical and chemical synthesis. Its unique structure, featuring a dioxolane ring and an amino alcohol moiety, makes it a valuable intermediate in the development of enantioselective catalysts and bioactive molecules. Researchers and industry professionals are increasingly interested in this compound due to its versatility in asymmetric synthesis and drug discovery.
One of the key features of rac-(2R)-2-amino-2-(4S)-2,2-dimethyl-1,3-dioxolan-4-ylethan-1-ol is its stereochemistry, which plays a critical role in its applications. The presence of both (2R) and (4S) configurations allows for selective interactions in chiral environments, making it a preferred choice for synthesizing optically active compounds. This property aligns with the growing demand for enantiomerically pure pharmaceuticals, as regulatory agencies emphasize the importance of stereochemical purity in drug development.
In recent years, the search for sustainable synthesis methods has driven interest in compounds like rac-(2R)-2-amino-2-(4S)-2,2-dimethyl-1,3-dioxolan-4-ylethan-1-ol. Green chemistry initiatives and the push for atom-efficient reactions have highlighted the need for intermediates that minimize waste and energy consumption. This compound’s ability to participate in catalytic asymmetric reactions without heavy metal catalysts makes it an attractive option for environmentally friendly processes.
The pharmaceutical industry has also shown keen interest in rac-(2R)-2-amino-2-(4S)-2,2-dimethyl-1,3-dioxolan-4-ylethan-1-ol due to its potential as a building block for neurologically active drugs. With the rise in neurodegenerative diseases and mental health disorders, researchers are exploring novel scaffolds that can modulate neurotransmitter systems. The amino alcohol functional group in this compound is particularly relevant, as it mimics structural motifs found in many CNS-targeting therapeutics.
Another area of application for CAS No. 176967-01-4 is in the field of material science. Its rigid dioxolane ring and polar functional groups make it a candidate for designing advanced polymers with specific optical or mechanical properties. As industries seek high-performance materials for electronics and coatings, chiral building blocks like this compound are gaining attention for their ability to impart unique characteristics to polymeric structures.
From a synthetic perspective, the dioxolane protection strategy employed in rac-(2R)-2-amino-2-(4S)-2,2-dimethyl-1,3-dioxolan-4-ylethan-1-ol offers advantages in multi-step organic syntheses. The 2,2-dimethyl-1,3-dioxolane group serves as a robust protecting group for diols and carbonyl compounds, enabling chemists to perform selective transformations elsewhere in the molecule. This feature is particularly valuable in the synthesis of complex natural products and pharmaceuticals.
Analytical characterization of rac-(2R)-2-amino-2-(4S)-2,2-dimethyl-1,3-dioxolan-4-ylethan-1-ol typically involves advanced techniques such as chiral HPLC and NMR spectroscopy. The compound’s stereocenters necessitate precise analytical methods to ensure enantiomeric purity, a critical parameter for its applications. Recent advancements in analytical chemistry have made it easier to quantify and qualify such chiral compounds, meeting the stringent requirements of regulatory bodies.
In conclusion, rac-(2R)-2-amino-2-(4S)-2,2-dimethyl-1,3-dioxolan-4-ylethan-1-ol (CAS No. 176967-01-4) represents a multifaceted compound with broad applications in pharmaceuticals, catalysis, and material science. Its unique structural features and chiral properties make it a subject of ongoing research and industrial interest. As the scientific community continues to explore sustainable chemistry and precision medicine, this compound is poised to play a pivotal role in future innovations.
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